molecular formula C18H18N2O B4108679 N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide CAS No. 163629-13-8

N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide

Cat. No. B4108679
CAS RN: 163629-13-8
M. Wt: 278.3 g/mol
InChI Key: AZFFQXYCCZNTGP-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide, also known as BMIA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Mechanism of Action

N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in gene expression regulation. By inhibiting HDAC, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide can alter the expression of genes involved in various cellular processes, such as cell growth and differentiation. This mechanism of action makes N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide a potential candidate for developing new cancer treatments.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the ability of N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide to modulate gene expression and promote cellular differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide in lab experiments is its high purity and availability. Additionally, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has been shown to have low toxicity levels, making it a safe compound to work with. However, one of the limitations of using N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide research, including exploring its potential as a therapeutic agent for various diseases, developing new formulations to improve its solubility, and investigating its mechanism of action in more detail. Additionally, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide could be used as a tool for studying the role of HDAC in gene expression regulation and cellular processes. Overall, N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has shown great potential in scientific research and could lead to the development of new treatments for various diseases.

Scientific Research Applications

N-benzyl-2-(2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential application in various fields, including cancer research, neuroscience, and drug discovery. Its unique chemical structure and mechanism of action make it a promising candidate for developing new drugs and treatments.

properties

IUPAC Name

N-benzyl-2-(2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-11-16-9-5-6-10-17(16)20(14)13-18(21)19-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFQXYCCZNTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167633
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163629-13-8
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-1-acetamide, 2-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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